VK-II-86 Eliminates Hypokalemia-Induced Arrhythmias Whereas Dantrolene Only Reduces Incidence by 94%
In Langendorff-perfused murine hearts subjected to low [K+] conditions, VK-II-86 prevented all ventricular arrhythmias (100% prevention), while the alternative RyR2 inhibitor dantrolene reduced arrhythmia incidence by only 94% [1]. VK-II-86 also normalized action potential duration (APD) and prevented all hypokalemia-induced changes in ion channel activity (IK1, IKr, late INa, ICa) and oxidative stress [1].
| Evidence Dimension | Ventricular arrhythmia incidence prevention |
|---|---|
| Target Compound Data | 100% prevention (0% incidence) |
| Comparator Or Baseline | Dantrolene: 94% reduction |
| Quantified Difference | VK-II-86 prevented all arrhythmias, representing a 6% absolute improvement over dantrolene |
| Conditions | Murine Langendorff-perfused hearts, hypokalemic (low [K+]) perfusion |
Why This Matters
For experimental protocols requiring complete elimination of confounding arrhythmic events, VK-II-86 offers superior efficacy over dantrolene.
- [1] Robinson VM, Alsalahat I, Freeman S, Antzelevitch C, Barajas-Martinez H, Venetucci L. A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects. Br J Pharmacol. 2022;179(11):2713-2732. View Source
